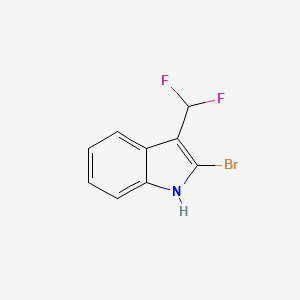

2-Bromo-3-(difluoromethyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrF2N |

|---|---|

Molecular Weight |

246.05 g/mol |

IUPAC Name |

2-bromo-3-(difluoromethyl)-1H-indole |

InChI |

InChI=1S/C9H6BrF2N/c10-8-7(9(11)12)5-3-1-2-4-6(5)13-8/h1-4,9,13H |

InChI Key |

QZQHVSXYBFGUOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)Br)C(F)F |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 2 Bromo 3 Difluoromethyl 1h Indole

Reactivity of the Bromine Substituent

The bromine atom at the C2 position of the indole (B1671886) ring is a versatile handle for synthetic modifications. Its reactivity is influenced by the electron-rich nature of the indole ring and the electron-withdrawing properties of the adjacent difluoromethyl group. This balance allows for several classes of reactions, including nucleophilic substitution and transition-metal-catalyzed cross-coupling.

Nucleophilic Substitution Reactions of the Bromine Atom

The C-Br bond at the C2 position of the indole scaffold can undergo nucleophilic substitution, although the reactivity can be sensitive to the nature of the nucleophile and the reaction conditions. The presence of the electron-withdrawing trifluoromethyl group in the related compound, 3-bromo-2-(trifluoromethyl)-1H-indole, has been shown to influence such reactions.

In studies on analogous 3-halogeno-2-CF3-indoles, reaction with potent nucleophiles like 4-methylthiophenol demonstrated the delicate balance between substitution and reduction. With 3-bromo-2-(trifluoromethyl)-1H-indole, the use of potassium carbonate as a base resulted in a mixture containing the desired substitution product and the reduced (debrominated) indole. researchgate.net The formation of the debrominated product is attributed to a halophilic attack by the nucleophile on the bromine atom, generating an indole anion which is subsequently protonated. researchgate.net However, by switching to a different base, such as cesium carbonate, the desired nucleophilic substitution product became the major component of the mixture. researchgate.net

Another example of nucleophilic substitution is the reaction with copper cyanide, which successfully affords the corresponding nitrile, demonstrating that the bromine atom can be displaced by cyano groups to furnish 2-cyanoindoles. researchgate.net These reactions highlight that while direct nucleophilic substitution is feasible, conditions must be carefully selected to favor the desired substitution pathway over competing reductive debromination.

The general mechanism for nucleophilic substitution on a bromoalkane involves the attack of a nucleophile, an electron-pair donor, on the slightly positive carbon atom attached to the bromine. inence.org This leads to the cleavage of the carbon-bromine bond, with bromine leaving as a bromide ion. inence.org In the context of an aromatic system like an indole, the mechanism can be more complex but follows the same fundamental principle of replacing the bromine substituent with a new functional group.

Palladium-Catalyzed Cross-Coupling Reactions at the Brominated Position

The bromine atom at the C2 position serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these processes involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the bromoindole with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. It is widely used due to the stability and low toxicity of the boron reagents. mdpi.com For a substrate like 2-bromo-3-(difluoromethyl)-1H-indole, a Suzuki reaction with an arylboronic acid would yield a 2-aryl-3-(difluoromethyl)-1H-indole. Studies on similar 3-iodo-indole-2-carbonitriles have shown successful Suzuki couplings with various arylboronic acids using catalysts like Pd(PPh₃)₄ and a base such as Na₂CO₃. researchgate.net

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. researchgate.netresearchgate.net While effective, the toxicity of organostannanes is a significant drawback. researchgate.net This reaction is known for its tolerance of a wide variety of functional groups. mdpi.com The coupling of this compound with an organostannane, for instance, tributyl(vinyl)tin, would produce 2-vinyl-3-(difluoromethyl)-1H-indole. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄. nih.gov

Heck Coupling: The Heck reaction forms a C-C bond by coupling the bromoindole with an alkene in the presence of a palladium catalyst and a base. researchgate.net This method is particularly useful for synthesizing substituted alkenes. For example, reacting this compound with an alkene like n-butyl acrylate (B77674) would lead to a 2-alkenyl-3-(difluoromethyl)-1H-indole derivative. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the bromoindole with a terminal alkyne to create a C(sp²)-C(sp) bond, yielding an alkynyl-substituted indole. nih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. inence.org The Sonogashira coupling of 2-bromoanilides with terminal alkynes is a known route to synthesizing substituted indoles. researchgate.netrsc.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromoindole with a primary or secondary amine. nih.gov It is a powerful method for synthesizing N-aryl compounds. Using this method, this compound could be reacted with various amines to produce 2-amino-3-(difluoromethyl)-1H-indole derivatives. The reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base like sodium tert-butoxide. nih.govnih.gov

Negishi Coupling: The Negishi coupling uses an organozinc reagent as the nucleophilic partner. These reactions are known for their high reactivity and functional group tolerance. A particularly relevant example is the palladium-catalyzed Negishi cross-coupling of aryl halides with a (difluoromethyl)zinc reagent, which provides a direct route to difluoromethylated aromatic compounds. Conversely, the bromo-difluoromethyl-indole could be coupled with various organozinc reagents (e.g., arylzinc, alkylzinc) to introduce diverse substituents at the C2 position.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | C-C | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Stille | Organotin (e.g., R-SnBu₃) | C-C | Pd(PPh₃)₄ |

| Heck | Alkene (e.g., R-CH=CH₂) | C-C | Pd(OAc)₂, Ligand, Base |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C-C | Pd catalyst, Cu(I) co-catalyst, Amine base |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | C-N | Pd catalyst, Phosphine ligand, Strong base |

| Negishi | Organozinc (e.g., R-ZnCl) | C-C | Pd or Ni catalyst |

Reductive Debromination Strategies

Reductive debromination, the removal of the bromine atom and its replacement with a hydrogen atom, can occur as a competing side reaction or as a desired transformation. As mentioned previously, in reactions with certain nucleophiles like 4-methylthiophenol, the formation of the debrominated product, 3-(difluoromethyl)-1H-indole, can be observed. researchgate.net This process is thought to proceed via a halophilic attack on the bromine atom. researchgate.net

In other systems, reductive debromination of vicinal dibromides (where two bromine atoms are on adjacent carbons) has been achieved using agents like o- and m-anisidine (B1676023) without the need for a metal catalyst. rsc.org While not directly analogous to a single bromo-substituent on an aromatic ring, it demonstrates that amine reagents can act as reducing agents for C-Br bonds. Similarly, the reductive debromination of bromocamphor has been accomplished using primary amines, a process proposed to occur through a radical mechanism. mdpi.com These examples suggest that under specific conditions, particularly with electron-rich amines or other reducing agents, this compound could be converted to its debrominated parent indole.

Transformations Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a valuable moiety in medicinal chemistry, often considered a bioisostere of hydroxyl, thiol, or amine groups. Its chemical reactivity is dominated by the strong C-F bonds and the slightly acidic C-H bond.

Reduction Reactions of the Difluoromethyl Moiety

Further reduction of the difluoromethyl group to a monofluoromethyl (-CH₂F) or a methyl (-CH₃) group is a challenging transformation. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its cleavage difficult. Catalytic hydrogenolysis, a reaction that cleaves bonds with hydrogen gas and a metal catalyst, is commonly used to remove benzyl (B1604629) groups or reduce sulfur-containing functionalities but is generally ineffective for cleaving the strong, non-activated C-F bonds found in difluoromethylarenes. Current literature does not provide common or high-yielding methods for the direct reduction of an aryl-CF₂H group to an aryl-CH₃ group under standard catalytic hydrogenation conditions. Such a transformation remains a significant synthetic challenge due to the high energy required to break the C-F bonds.

Reactions Involving the C-F Bonds

While cleavage of the C-F bonds is difficult, the difluoromethyl group can participate in other transformations. Recent advances have focused on two main strategies: activation of the adjacent C-H bond and, more recently, selective activation of a single C-F bond.

A significant reaction pathway involves the deprotonation of the C-H bond within the CF₂H group. Due to the electron-withdrawing nature of the two fluorine atoms, this proton is acidic enough to be removed by a strong base. This creates a nucleophilic difluoromethyl anion (Ar-CF₂⁻) synthon. Research has shown that using a combination of a strong base and a Lewis acid allows for the deprotonation of difluoromethylarenes. The resulting stabilized anion can then react with a wide range of electrophiles, such as aldehydes, ketones, and disulfides, to form new benzylic Ar-CF₂-R linkages. This method provides a powerful tool for elaborating structures from the difluoromethyl group itself.

Direct, selective activation of a single C-F bond in a difluoromethylene unit is a more recent and challenging area of research. Such a reaction could convert the -CF₂H group into a monofluorinated stereocenter. Studies have shown that the combination of a transition metal catalyst (e.g., iridium or palladium) with a fluorophilic cation can enable the selective activation and substitution of one fluorine atom in certain systems, such as allylic and benzylic difluorides. researchgate.net This frontier of chemistry demonstrates the potential, albeit challenging, for direct functionalization of the C-F bonds within the difluoromethyl group. researchgate.net

Hydrogen-Bonding Interactions and Their Influence on Reactivity

The reactivity of this compound is significantly modulated by its capacity for hydrogen bonding. The primary hydrogen bond donor is the N-H proton of the indole ring. This interaction is crucial in base-mediated reactions, such as N-alkylation, where the initial step involves the deprotonation of this nitrogen. Solvents capable of accepting hydrogen bonds can stabilize the ground state of the indole, potentially increasing the energy barrier for this deprotonation. Conversely, in acidic media or in the presence of electrophiles, hydrogen bonding to the N-H group can influence the electron density of the heterocyclic system.

The difluoromethyl (CHF2) group introduces additional, albeit weaker, interactions. While the fluorine atoms are generally poor hydrogen bond acceptors, they can engage in weak interactions with suitable donors. More significantly, the C-H bond within the difluoromethyl group can act as a weak hydrogen bond donor, particularly with highly polar or anionic species. nih.gov These interactions, while subtle, can influence the molecule's conformation and solvation shell, thereby affecting steric accessibility and the electronic nature of the indole core during chemical transformations. For instance, intramolecular or solvent-mediated hydrogen bonding involving the CHF2 group could subtly alter the electron-withdrawing effect on the adjacent C3 position, thereby influencing reactions sensitive to the ring's electronic state, such as electrophilic substitution on the benzene (B151609) portion of the molecule.

Reactivity of the Indole Heterocycle

The electronic landscape of the indole nucleus in this compound is defined by a push-pull system. The indole nitrogen acts as an electron-donating group, enriching the pyrrole (B145914) ring, while the C2-bromo and C3-difluoromethyl substituents are strongly electron-withdrawing. This configuration deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted indole, shifting the focus of reactivity to other sites.

The oxidation of the indole core typically proceeds via two main pathways, leading to either oxindoles or isatins (1H-indole-2,3-diones). The specific outcome for this compound would be highly dependent on the chosen oxidant and reaction conditions.

Formation of 2-Oxindoles: The oxidation of 3-substituted indoles can yield 2-oxindoles. bohrium.comresearchgate.netrsc.org For the title compound, this would involve the introduction of an oxygen atom at the C2 position, displacing the bromide. Electrochemical methods, often using a bromide source like KBr or MgBr2, have proven effective for this transformation. bohrium.comresearchgate.net The proposed mechanism involves the electrochemical generation of Br2, which reacts with the indole to form an intermediate that hydrolyzes to the 2-oxindole. researchgate.net

Formation of Isatins: A more aggressive oxidation can lead to the formation of the corresponding isatin (B1672199) derivative. This involves oxidation at both the C2 and C3 positions. Methods using reagents like iodine in combination with tert-butyl hydroperoxide (I2/TBHP) are effective for converting a wide range of indoles into isatins. acs.orgacs.org Research has shown that indoles bearing bromo substituents can be successfully oxidized to isatins using this method. acs.org However, the presence of strong electron-withdrawing groups, such as CF3 or the analogous CHF2, can decrease the reactivity of the indole ring towards oxidation, potentially requiring harsher conditions or resulting in lower yields. researchgate.net The electron-donating character of the indole nitrogen is often crucial for oxidation, and installing a strongly withdrawing group on the nitrogen can inhibit the reaction entirely. acs.org

The choice between these pathways represents a significant selectivity challenge, governed by the oxidant's nature and the electronic properties of the indole substrate.

With the C3 position blocked and the C2 position deactivated by the bromo substituent, electrophilic aromatic substitution is directed towards the benzene ring of the indole nucleus. The directing effects of the existing substituents determine the regiochemical outcome. The indole moiety as a whole is an activating, ortho-, para-director, favoring substitution at the C4, C5, C6, and C7 positions. However, the individual substituents exert their own influence.

| Substituent/Group | Position | Inductive Effect | Resonance Effect | Overall Directing Effect on Benzene Ring |

| Indole Nitrogen | N1 | -I (withdrawing) | +M (donating) | Activating, ortho/para-directing (to C4/C6) |

| Bromo | C2 | -I (withdrawing) | +M (donating) | Deactivating, ortho/para-directing |

| Difluoromethyl | C3 | -I (withdrawing) | None | Deactivating, meta-directing |

The most electron-rich positions on the carbocyclic ring are generally C4 and C7, but steric hindrance from the adjacent pyrrole ring can be a factor. In practice, substitution often occurs at the C5 position. For the closely related analogue, 3-bromo-2-(trifluoromethyl)-1H-indole, further bromination with N-bromosuccinimide (NBS) or Br2 in acetic acid leads to the formation of 3,5-dibromo-2-(trifluoromethyl)-1H-indole, demonstrating a clear preference for substitution at the C5 position. nih.gov This suggests that under electrophilic conditions, this compound would likely undergo substitution at C5 as well.

The N-H group of the indole is a key site for functionalization. Deprotonation with a suitable base, such as sodium hydride (NaH), generates a nucleophilic indolide anion that readily reacts with various electrophiles. This allows for the introduction of a wide range of substituents at the N1 position. Studies on the analogous 3-bromo-2-(trifluoromethyl)-1H-indole have demonstrated the high efficiency of this approach. nih.gov

The table below summarizes typical N-1 functionalization reactions applicable to this scaffold, based on findings from analogous systems. nih.gov

| Reagent 1 | Reagent 2 | Solvent | Product Type | Yield |

| NaH | Methyl Iodide (MeI) | DMF | N-Methyl indole | High |

| NaH | Benzyl Bromide (BnBr) | DMF | N-Benzyl indole | High |

| NaH | p-Toluenesulfonyl chloride (TsCl) | DMF | N-Tosyl indole | High |

This N-functionalization is often a necessary step in synthetic sequences to protect the N-H group or to modulate the electronic properties and solubility of the indole system for subsequent reactions, such as metal-catalyzed cross-couplings. nih.gov

Functionalization at Undesired Sites: Addressing Regioselectivity Challenges in Synthetic Endeavors

The presence of multiple reactive sites in this compound presents significant regioselectivity challenges. A primary challenge is the competition between N-functionalization and C-functionalization. When treating the indole with a base and an electrophile, reaction can occur at the nitrogen atom or, under certain conditions, at a carbon position. Careful selection of the base, solvent, and reaction temperature is critical to direct the reaction to the desired site, with N-alkylation typically being the favored pathway under standard conditions (e.g., NaH in DMF). nih.gov

Another challenge arises during electrophilic substitution on the benzene ring. While the C5 position appears to be the most favored site, competitive substitution at other positions (e.g., C7) can occur, leading to isomeric mixtures that may be difficult to separate. The outcome can be influenced by the nature of the electrophile and the solvent system used.

Furthermore, reactions with nucleophiles can also lead to undesired products. In the reaction of 3-bromo-2-(trifluoromethyl)-1H-indole with 4-methylthiophenol, the desired C3-substituted sulfide (B99878) product was formed, but a significant amount of the reduced, debrominated indole was also observed as a byproduct. nih.gov This highlights a competing reaction pathway where the haloindole is reduced instead of undergoing substitution. The choice of base was found to be critical in managing the ratio of these products. nih.gov These examples underscore the need for meticulous optimization of reaction conditions to overcome regioselectivity issues and achieve the desired chemical transformation.

Theoretical and Computational Studies of 2 Bromo 3 Difluoromethyl 1h Indole

Electronic Structure Analysis

The electronic structure of an indole (B1671886) ring is characterized by a π-conjugated system that confers aromaticity. The introduction of substituents at the C2 and C3 positions significantly modulates this electronic landscape. In 2-bromo-3-(difluoromethyl)-1H-indole, the bromine atom and the difluoromethyl group exert distinct electronic effects.

Inductive and Resonance Effects: The bromine atom at the 2-position is electronegative and thus exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can participate in a weaker, electron-donating resonance effect (+M). The difluoromethyl group (-CHF₂) at the 3-position is a potent electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms, resulting in a strong -I effect.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. For a substituted indole like this, the HOMO is expected to be delocalized across the indole ring, while the LUMO will also be distributed over the aromatic system. The presence of the electron-withdrawing bromo and difluoromethyl groups is anticipated to lower the energy of both the HOMO and LUMO compared to unsubstituted indole. A lower HOMO energy suggests reduced susceptibility to electrophilic attack, while a lower LUMO energy indicates increased susceptibility to nucleophilic attack. Computational analysis of related halo-indoles supports the notion that halogenation decreases the HOMO-LUMO energy gap, which can influence the molecule's electronic transitions and reactivity.

A hypothetical representation of the frontier molecular orbital energies is presented in the table below, based on general trends observed for substituted indoles.

| Molecular Orbital | Energy (eV) (Illustrative) | Description |

| HOMO | -5.8 | Primarily located on the indole ring, with significant contribution from the nitrogen and C2-C3 bond. |

| LUMO | -1.2 | Delocalized over the π-system, with notable density on the C2 and C3 carbons due to substituents. |

| HOMO-LUMO Gap | 4.6 | Indicates relative kinetic stability and influences electronic absorption properties. |

Quantum Chemical Calculations of Molecular Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide quantitative measures of a molecule's reactivity. These descriptors are derived from the conceptual DFT framework and offer insights into global and local reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons. A more negative value indicates higher stability.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness.

Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

The electron-withdrawing nature of the bromo and difluoromethyl groups is expected to result in a relatively high electrophilicity index for this compound, making it a good electrophile.

An illustrative table of calculated global reactivity descriptors is provided below.

| Descriptor | Formula | Predicted Value (Illustrative) | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -3.5 eV | Indicates the molecule's tendency to exchange electrons with its environment. |

| Chemical Hardness (η) | (ELUMO - EHOMO) | 4.6 eV | Suggests high stability and low reactivity in general. |

| Global Electrophilicity (ω) | μ²/2η | 1.33 eV | Highlights a significant electrophilic character. |

Computational Studies of Reaction Mechanisms (e.g., DFT analysis of energy barriers, transition states)

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the determination of activation energies (energy barriers) and the structures of transition states, providing a detailed mechanistic understanding. For this compound, several reaction types could be computationally investigated:

Cross-Coupling Reactions: The C2-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). DFT studies could model the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. Such studies on other bromo-indoles have elucidated the influence of ligands and reaction conditions on the efficiency and selectivity of these transformations.

Nucleophilic Aromatic Substitution (SNAr): While generally difficult on electron-rich indole rings, the presence of the strongly electron-withdrawing difluoromethyl group at the adjacent C3 position could potentially activate the C2 position towards SNAr with potent nucleophiles. Computational analysis would be key to determining if such a pathway is energetically feasible.

Electrophilic Substitution on the Benzene (B151609) Ring: Further substitution on the benzene portion of the indole nucleus is another possibility. DFT calculations of the Wheland intermediate stability for electrophilic attack at the C4, C5, C6, and C7 positions would predict the regioselectivity of such reactions.

Conformation and Tautomerism Studies Relevant to Reactivity

The three-dimensional structure and potential isomeric forms of a molecule are critical to its reactivity.

Conformational Analysis: The primary conformational flexibility in this compound arises from the rotation of the difluoromethyl group around the C3-C(F₂)H bond. While the barrier to rotation is expected to be relatively low, certain conformations may be stabilized by weak intramolecular interactions, such as a C-H···N or C-H···Br hydrogen bond. Computational studies can precisely calculate the rotational energy profile and identify the most stable conformer(s). The ability of the difluoromethyl group's C-H bond to act as a hydrogen-bond donor has been noted in other contexts. rsc.org

Tautomerism: Indole itself can exist in tautomeric forms, although the 1H-indole form is overwhelmingly the most stable. For this compound, the principal tautomer is the 1H-indole. The potential for proton migration to form other tautomers, such as a 3H-indolium cation or an indolenine, can be assessed computationally by calculating the relative energies of these isomers. It is highly probable that the 1H-tautomer is the ground state structure by a significant energy margin. Studies on related indole derivatives consistently show the 1H-tautomer to be the most stable.

Applications in Advanced Chemical Synthesis

Role as a Precursor for Diverse Organofluorine Compounds

The presence of the difluoromethyl (CHF2) group, a recognized hydrogen bond donor and a lipophilic mimic of a hydroxyl group, makes 2-bromo-3-(difluoromethyl)-1H-indole an important precursor for a variety of organofluorine compounds. The incorporation of fluorine-containing moieties can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, binding affinity, and bioavailability. nih.gov

The reactivity of the bromine atom at the C2 position allows for its substitution, leading to the introduction of various other functional groups while retaining the crucial difluoromethyl-indole core. This enables the synthesis of a diverse array of organofluorine compounds that are otherwise difficult to access. For instance, the bromine can be replaced through various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, thereby expanding the chemical space of accessible difluoromethylated indole (B1671886) derivatives.

Utility in the Construction of Complex Polycyclic and Heterocyclic Systems

This compound serves as a key starting material for the assembly of complex polycyclic and heterocyclic structures. The indole nucleus itself is a privileged scaffold in numerous natural products and pharmaceuticals. researchgate.net The bromine atom provides a handle for intramolecular cyclization reactions, leading to the formation of fused ring systems.

For example, through palladium-catalyzed intramolecular C-H/C-H biaryl coupling reactions, it is possible to construct benzo-fused polycyclic heteroaromatic compounds. libretexts.org While not explicitly demonstrated with this compound, the principles of these reactions are applicable. Similarly, tandem reactions, such as the [8+2]/aryl-ene tandem reaction between azaheptafulvenes and arynes, have been developed to form cyclohepta[b]indoles in a single step, showcasing the potential for building complex polycyclic indole derivatives. beilstein-journals.org The difluoromethyl group in these resulting structures can impart unique conformational constraints and electronic properties.

Strategies for Late-Stage Functionalization via the Bromine or Difluoromethyl Groups

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and chemical biology for the rapid diversification of complex molecules. acs.org this compound is well-suited for LSF strategies, offering two distinct points for modification: the C2-bromine and the C3-difluoromethyl group.

The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their reliability and broad substrate scope. Key examples of such transformations that can be applied to this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoindole with an organoboron reagent (e.g., boronic acids or esters) to form a new carbon-carbon bond. This method is widely used to introduce aryl or vinyl substituents. beilstein-journals.orglibretexts.org

Sonogashira Coupling: This coupling reaction with a terminal alkyne provides access to 2-alkynyl-3-(difluoromethyl)-1H-indoles. These products can serve as versatile intermediates for further transformations. acs.orgacs.orgorganic-chemistry.orgresearchgate.netnih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromoindole with a primary or secondary amine. This is a powerful method for synthesizing 2-amino-3-(difluoromethyl)-1H-indoles. libretexts.orgwikipedia.orgnih.govorganic-chemistry.org

Heck Reaction: The Heck reaction enables the substitution of the bromine atom with an alkene, leading to the formation of 2-alkenyl-3-(difluoromethyl)-1H-indoles. wikipedia.orgorganic-chemistry.orgrsc.org

The difluoromethyl group itself can also be a site for functionalization, although this is generally more challenging. However, recent advances in C-H activation and functionalization of fluorinated methyl groups are expanding the possibilities.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Product Type | Potential Catalyst System |

| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-3-(difluoromethyl)-1H-indole | Pd(PPh₃)₄ / Na₂CO₃ |

| Sonogashira | Phenylacetylene | 2-(Phenylethynyl)-3-(difluoromethyl)-1H-indole | PdCl₂(PPh₃)₂ / CuI / Et₃N |

| Buchwald-Hartwig | Aniline | 2-(Phenylamino)-3-(difluoromethyl)-1H-indole | Pd₂(dba)₃ / XPhos / Cs₂CO₃ |

| Heck | Styrene | 2-Styryl-3-(difluoromethyl)-1H-indole | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N |

Note: The catalyst systems are illustrative and would require optimization for this specific substrate.

Synthesis of Novel Molecular Scaffolds with Tuned Physicochemical Properties

The synthesis of novel molecular scaffolds with finely tuned physicochemical properties is a central goal in medicinal chemistry and materials science. The difluoromethyl group is particularly effective in this regard. Its ability to act as a hydrogen bond donor and its intermediate lipophilicity compared to a methyl or trifluoromethyl group allow for the subtle modulation of a molecule's properties. organic-chemistry.org

By using this compound as a starting point, a multitude of new scaffolds can be generated through the reactions described above. For example, the introduction of different aryl groups via Suzuki coupling can systematically alter the steric and electronic properties of the resulting molecule. This allows for the optimization of interactions with biological targets or the tuning of photophysical properties for materials applications. The indole scaffold itself is a key pharmacophore in many anti-cancer agents, and the introduction of a difluoromethyl group can enhance the drug-like properties of these molecules. researchgate.net

Applications as a Building Block in the Synthesis of Indole-Based Libraries for Chemical Research

Combinatorial chemistry and the synthesis of compound libraries are essential for high-throughput screening and the discovery of new bioactive molecules. This compound is an ideal building block for the creation of indole-based libraries due to the reliable and versatile reactivity of the bromine atom.

Starting from this single precursor, a large number of diverse analogs can be rapidly synthesized in parallel. For example, a library of 2-aminoindoles can be generated by reacting the bromoindole with a collection of different amines via Buchwald-Hartwig amination. Similarly, a library of 2-arylindoles can be prepared using an array of boronic acids in a Suzuki-Miyaura coupling approach. This modular approach allows for the systematic exploration of the chemical space around the 3-(difluoromethyl)-1H-indole core, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery programs.

Q & A

Q. What synthetic methodologies are effective for preparing 2-Bromo-3-(difluoromethyl)-1H-indole?

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as described for analogous brominated indoles, can be adapted. For example, using 3-(2-azidoethyl)-5-bromo-1H-indole with difluoromethyl acetylene derivatives in PEG-400/DMF solvent mixtures (2:1 v/v) at room temperature for 12–24 hours, catalyzed by CuI (1.0–1.3 equivalents) . Post-reaction purification via flash column chromatography (70:30 ethyl acetate:hexane) typically yields 25–50% pure product. Residual DMF removal requires heating to 90°C under vacuum .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.80–7.50 ppm), difluoromethyl (δ ~4.5–5.0 ppm for -CHF₂), and bromine-induced deshielding effects .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

- TLC : Monitor reaction progress using ethyl acetate:hexane (70:30) with Rf ~0.22–0.30 .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic properties and reactivity?

The electron-withdrawing nature of -CF₂H alters the indole ring’s electron density, enhancing electrophilic substitution at the 2-position and stabilizing intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). Fluorine’s inductive effects also improve metabolic stability and binding affinity to hydrophobic enzyme pockets, as observed in related fluorinated indoles .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 25% vs. 50%)?

Yield discrepancies often stem from solvent purity, CuI catalyst activity, or incomplete azide-alkyne coupling. Optimize by:

Q. How can SHELX software improve crystallographic analysis of this compound?

SHELXL refines crystal structures using high-resolution X-ray data, particularly for halogenated molecules. For example:

- Define anisotropic displacement parameters for Br and F atoms.

- Address twinning or disorder using the TWIN/BASF commands.

- Validate hydrogen bonding networks involving the indole NH and fluorine atoms .

Q. What are the challenges in designing biological assays for this compound?

- Solubility : The bromine and difluoromethyl groups reduce aqueous solubility. Use DMSO as a co-solvent (<1% v/v) to maintain activity in cell-based assays.

- Stability : Monitor hydrolytic degradation via ¹⁹F NMR in PBS buffer (pH 7.4) over 24 hours.

- Target selectivity : Compare binding modes with non-fluorinated analogs using molecular docking (e.g., AutoDock Vina) .

Methodological Insights

Q. How to optimize reaction conditions for nucleophilic substitution at the 2-bromo position?

- Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states.

- Catalyst : Pd(PPh₃)₄ (5 mol%) enables Suzuki couplings with aryl boronic acids at 80–100°C.

- Monitoring : Track Br displacement via ¹H NMR (disappearance of δ ~7.2 ppm aromatic proton) .

Q. What purification methods address persistent impurities in the final product?

- Recrystallization : Use ethyl acetate/hexane mixtures to remove unreacted starting materials.

- Prep-HPLC : Apply a C18 column with acetonitrile/water (0.1% TFA) gradient for polar byproducts.

- Fluoride-specific cleanup : Utilize fluorous solid-phase extraction (F-SPE) for -CF₂H-containing impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.